molecular formula C23H24ClNO5 B139585 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride CAS No. 73594-43-1

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride

カタログ番号 B139585
CAS番号: 73594-43-1
分子量: 429.9 g/mol
InChIキー: QRDDBOMVDDCUHX-UMIAIAFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a potent pharmaceutical used in the research of orthostatic hypotension, neurogenic orthostatic hypotension, and Parkinson’s disease . It is a synthetic amino acid precursor of Norepinephrine .


Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .

科学的研究の応用

Droxidopa in Neurogenic Orthostatic Hypotension

Droxidopa has been explored for its effectiveness in treating orthostatic hypotension symptoms, especially in Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). Clinical trials have highlighted its capacity to significantly reduce the drop in blood pressure upon standing, albeit with varying degrees of success across different studies. Its approval by regulatory bodies like the FDA underlines its recognized therapeutic value, although the need for further research to fully understand its long-term effects remains a point of emphasis (Pérez-Lloret et al., 2019).

Pharmacological and Safety Profile

The pharmacological profile of droxidopa, detailing its conversion to norepinephrine and subsequent action, has been well-documented. Clinical efficacy is supported by improvements in symptomatic NOH, including reductions in dizziness and lightheadedness. However, the need for vigilance regarding potential side effects, such as supine hypertension, is noted. Comparative analysis with other treatments for NOH underscores the need for a personalized approach to therapy, highlighting the compound's role in a broader treatment regimen (Keating, 2015).

Clinical and Regulatory Insights

Further insights into droxidopa's clinical application, including its status within regulatory frameworks and its comparison with other NOH treatments, offer a comprehensive understanding of its therapeutic potential. The FDA's accelerated approval and the subsequent call for additional studies reflect the ongoing evolution of its clinical application and the healthcare community's response to its benefits and limitations (Cheshire, 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

将来の方向性

As this compound is used in the research of various medical conditions like orthostatic hypotension and Parkinson’s disease , it’s likely that future research will continue to explore its potential therapeutic applications.

特性

IUPAC Name

(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDBOMVDDCUHX-UMIAIAFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534304
Record name (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride

CAS RN

73594-43-1
Record name (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。